Leonurine hydrochloride

Descripción general

Descripción

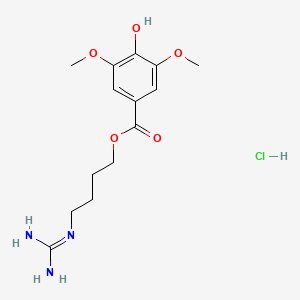

Leonurine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzoic acid and is characterized by the presence of guanidine and methoxy groups. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Leonurine hydrochloride typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-guanidinobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Metabolism of Leonurine

Leonurine undergoes extensive first-pass elimination . Studies on rats show that the metabolites of leonurine found in plasma, urine, and bile include sulfate conjugates, aldehyde conjugates, and ester bond hydrolysis products . A major metabolite is leonurine-10-O-β-D-glucuronide (L-O-G), a glucuronic acid conjugate . The main metabolic enzymes involved are CYP2D6, CYP1A2, and CYP3A4 (Phase I reactions), and UGT1A1, which catalyzes glucuronidation .

Chemical Reactions and Interactions

Inhibitory Effects on Cytochrome P450 Enzymes

Leonurine can inhibit the activity of certain cytochrome P450 enzymes. It competitively inhibits CYP1A2 and CYP2D6 and non-competitively inhibits CYP3A4 .

Antioxidant Activity

Leonurine demonstrates antioxidant properties. Studies suggest it can reduce oxidative damage associated with alcoholic liver disease by restoring Glutathione (GSH) levels and suppressing Malondialdehyde (MDA) release in a dose-dependent manner .

Reactions in Alcoholic Liver Disease

Research suggests that this compound (LH) can regulate genes involved in PI3K-AKT, AMPK, and HIF-1 signaling pathways, potentially protecting against alcoholic liver injury . LH also influences glycerophospholipid metabolism .

Solubility and Stability

Leonurine is soluble in Dimethyl sulfoxide (DMSO) at approximately 3 mg/mL and is slightly soluble in ethanol . It is stable for at least four years when stored at -20°C .

Data Table Summarizing Pharmacokinetic Parameters of Leonurine

Aplicaciones Científicas De Investigación

Pharmacological Properties

Leonurine exhibits a range of biological activities, which can be categorized as follows:

- Anti-inflammatory Effects : LH has demonstrated the ability to reduce inflammation markers in various models, including those involving human and animal cells. For example, it significantly lowers levels of pro-inflammatory cytokines such as IL-1β and TNF-α in response to lipopolysaccharide (LPS) stimulation .

- Antioxidant Activity : LH protects against oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX), while concurrently reducing malondialdehyde (MDA) levels .

- Uterine Contraction Modulation : LH has been shown to stimulate uterine contractions, making it potentially useful for treating conditions like dysmenorrhea and amenorrhea. In animal studies, LH effectively increased uterine activity in models of incomplete abortion .

- Neuroprotective Effects : Research indicates that LH may protect against ischemic neuronal injury by promoting oligodendrocyte maturation and reducing neuroinflammation. This suggests its potential application in treating stroke and other neurodegenerative conditions .

Cardiovascular Diseases

Leonurine has been extensively studied for its effects on cardiovascular health. It has shown promise in:

- Atherosclerosis Treatment : Studies indicate that LH can lower serum cholesterol levels and improve endothelial function, making it a candidate for managing atherosclerosis. In rhesus monkey models, LH reduced total cholesterol and triglycerides significantly .

- Cardioprotective Effects : LH's ability to enhance blood flow and reduce oxidative stress positions it as a potential therapeutic agent for various cardiovascular disorders, including ischemic heart disease .

Neurological Disorders

The neuroprotective properties of LH suggest its application in:

- Ischemic Stroke : Preclinical studies have demonstrated that LH can mitigate the effects of ischemic stroke by reducing oxidative damage and inflammation in brain tissues .

- Neurodegenerative Diseases : Its capacity to promote neuronal survival and reduce neuroinflammation positions LH as a candidate for further research into treatments for diseases like Alzheimer's and Parkinson's .

Reproductive Health

LH is particularly noted for its applications in women's health:

- Menstrual Disorders : The compound is traditionally used to treat menstrual irregularities, including dysmenorrhea and amenorrhea. Its mechanism involves enhancing uterine contractions and regulating menstrual cycles .

- Premature Ovarian Insufficiency : Recent studies suggest that LH may protect ovarian function by safeguarding granulosa cells from apoptosis, indicating potential use in treating conditions related to ovarian health .

Case Studies

Several case studies highlight the efficacy of leonurine hydrochloride:

- Case Study 1 : A study involving female rats demonstrated that administration of LH improved uterine contractions during simulated labor scenarios, suggesting its utility in obstetric care .

- Case Study 2 : In a clinical trial focused on patients with ischemic stroke, participants receiving LH showed significant improvements in neurological function compared to control groups, with reduced markers of oxidative stress observed post-treatment .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Leonurine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Leonurine: A compound with similar structural features but different biological activities.

4-Hydroxy-3,5-dimethoxybenzoic acid: The parent compound without the guanidine and butyl groups.

4-Guanidinobutyl benzoate: A simpler analog lacking the methoxy groups.

Uniqueness: Leonurine hydrochloride is unique due to the combination of its guanidine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications and distinguishes it from other similar compounds .

Actividad Biológica

Leonurine hydrochloride (LH) is a bioactive compound derived from the Leonurus genus, particularly known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of LH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

This compound exhibits several notable biological activities, including:

- Antioxidant Properties : LH has been shown to effectively reduce oxidative stress and protect against liver damage induced by alcohol consumption. It operates primarily through the modulation of various signaling pathways involved in oxidative stress responses .

- Anti-inflammatory Effects : LH suppresses inflammatory responses in various models, including osteoarthritis and sepsis-induced acute lung injury. It reduces the expression of pro-inflammatory cytokines and inhibits signaling pathways such as NF-κB .

- Regulation of Hormonal Levels : In models of polycystic ovary syndrome (PCOS), LH has been found to normalize hormonal imbalances, suggesting its potential role in reproductive health .

- Antitumor Activity : Research indicates that LH may inhibit tumor cell proliferation and induce apoptosis, making it a candidate for cancer therapy .

The biological effects of LH are mediated through several molecular pathways:

- Oxidative Stress Regulation :

- Anti-inflammatory Pathways :

- Hormonal Modulation :

1. Hepatoprotective Effects

A study demonstrated that LH significantly reduced alcoholic liver damage by acting as a potent antioxidant. The underlying mechanism involved the regulation of gene expression related to lipid metabolism via RNA-seq analysis .

2. Osteoarthritis Model

In an osteoarthritis rat model, LH administration resulted in decreased cartilage degeneration and suppression of inflammatory markers. Histological evaluations confirmed the protective effects on joint tissues .

3. PCOS Mouse Model

Research on a mouse model of PCOS indicated that LH improved ovarian function by restoring normal hormonal levels and altering gene expression patterns related to follicular development .

Pharmacokinetics

Understanding the pharmacokinetics of LH is essential for its clinical application. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4-6 hours |

| Metabolism | Primarily hepatic |

| Excretion | Urinary |

These parameters suggest that while LH has a reasonable bioavailability, further studies are necessary to optimize its therapeutic use through structural modifications and enhanced delivery systems .

Propiedades

IUPAC Name |

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVZIMAVDJZQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676590 | |

| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24735-18-0 | |

| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24735-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.